ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzothiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Introduction of the Benzothiophene Ring: The benzothiophene ring can be constructed via a series of reactions starting from appropriate thiophene precursors.
Coupling Reactions: The final compound is formed by coupling the pyrazole and benzothiophene intermediates under specific conditions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways would depend on the specific biological context, but could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unique due to its combination of pyrazole and benzothiophene rings.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Benzothiophene Derivatives: Compounds with similar benzothiophene rings but different functional groups.
Uniqueness
The uniqueness of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23ClN4O5S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
ethyl 2-[4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H23ClN4O5S/c1-3-29-19(26)15-12-7-4-5-8-13(12)30-18(15)21-14(25)9-6-10-23-11(2)16(20)17(22-23)24(27)28/h3-10H2,1-2H3,(H,21,25) |
InChI Key |
RCCXSLHPYHKYOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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